molecular formula C28H33FN4O2 B2636001 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methoxybenzamide CAS No. 946286-73-3

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methoxybenzamide

Cat. No.: B2636001
CAS No.: 946286-73-3
M. Wt: 476.596
InChI Key: HTTLXNJOQVBXNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a 4-methoxy group. The ethyl chain branching from the benzamide nitrogen carries two distinct moieties:

  • A 4-(dimethylamino)phenyl group, which introduces electron-donating properties.
  • A 4-(4-fluorophenyl)piperazinyl group, contributing aromatic and polar characteristics.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33FN4O2/c1-31(2)24-10-4-21(5-11-24)27(20-30-28(34)22-6-14-26(35-3)15-7-22)33-18-16-32(17-19-33)25-12-8-23(29)9-13-25/h4-15,27H,16-20H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTLXNJOQVBXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with 4-fluorophenylpiperazine in the presence of a suitable catalyst to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-methoxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C27H30F2N4O
  • Molecular Weight : 464.5 g/mol
  • CAS Number : 946243-57-8

Its structure features a piperazine ring, which is often associated with various pharmacological activities, including antipsychotic and anticancer effects.

Anticancer Activity

Research indicates that compounds similar to N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methoxybenzamide exhibit significant anticancer properties. Specifically, studies have shown that derivatives of this compound can inhibit specific kinase pathways involved in tumor growth and metastasis. For instance, small molecule kinase inhibitors have been widely studied for their ability to target dysregulated kinase activity in cancers such as non-small cell lung cancer (NSCLC) and pancreatic cancer .

Case Study:
A study published in Nature Reviews Cancer highlighted the efficacy of similar compounds in inhibiting tumor growth in xenograft models of NSCLC. The compounds demonstrated IC50 values in the low nanomolar range against mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in tumorigenesis .

Neurological Applications

The piperazine moiety in this compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on serotonin and dopamine receptors, making them candidates for treating conditions such as depression and schizophrenia.

Case Study:
Research has indicated that piperazine derivatives can modulate neurotransmitter systems effectively. A study focused on a related compound demonstrated significant antidepressant-like effects in animal models, suggesting that modifications to the piperazine structure can enhance bioactivity .

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Substituents/Modifications Synthesis Highlights Potential Implications
Target Compound - 4-Methoxybenzamide
- 4-(Dimethylamino)phenyl
- 4-(4-Fluorophenyl)piperazinyl ethyl
Not detailed in evidence; likely involves piperazine alkylation and amide coupling. Electron-donating (methoxy, dimethylamino) and electron-withdrawing (fluorophenyl) groups may balance receptor affinity.
4-Fluoro-N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}benzamide
()
- 4-Fluorobenzamide
- 2-Methoxyphenylpiperazine
Standard piperazine alkylation; purification via crystallization. Methoxy and fluoro substituents may enhance CNS penetration; lacks dimethylamino group.
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-Nitro-N-(2-pyridyl)benzamide
()
- Nitrobenzamide
- 2-Methoxyphenylpiperazine
- Pyridyl group
Purified via normal-phase chromatography; confirmed by X-ray crystallography . Nitro group (electron-withdrawing) contrasts with methoxy (target compound), altering electronic profile and metabolism.
3a/3b (Thiophene-Benzamide Derivatives)
()
- Thiophenylbenzamide
- 3-Cyanophenyl or 3-Trifluoromethylphenylpiperazine
- Ethoxyethyl
Purified via normal/reverse-phase chromatography (32% yield for 3a) . Ethoxyethyl linker increases flexibility; cyanophenyl/trifluoromethyl groups modulate lipophilicity and selectivity.
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-Methylbenzothiazol-2-yl)phenyl]acetamide
()
- Benzothiazolylphenyl
- 4-Methoxyphenylpiperazine
- Acetamide backbone
Commercial availability (CAS: 587004-28-2); structural data limited. Benzothiazole introduces heterocyclic rigidity, potentially improving target specificity.

Electronic and Steric Considerations

  • Electron-Donating Groups: The target compound’s 4-methoxy and dimethylamino groups may enhance binding to receptors requiring polar interactions (e.g., serotonin 5-HT1A) .
  • Fluorophenyl Moieties : Present in both the target compound and derivatives, fluorine’s electronegativity and small size improve membrane permeability and bioavailability.

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methoxybenzamide, often referred to as a benzamide derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a dimethylamino group, a fluorophenyl moiety, and a piperazine ring, which contribute to its pharmacological properties. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22FN3O\text{C}_{19}\text{H}_{22}\text{F}\text{N}_{3}\text{O}

This structure includes:

  • Dimethylamino group : Enhances solubility and biological activity.
  • Fluorophenyl group : May influence receptor binding and selectivity.
  • Piperazine ring : Commonly associated with various pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Key mechanisms include:

  • Dopamine Receptor Modulation : The compound may act as a dopamine receptor antagonist, which is relevant in treating psychiatric disorders.
  • Serotonin Receptor Interaction : Potential effects on serotonin receptors could contribute to its anxiolytic and antidepressant properties.
  • Kinase Inhibition : Similar compounds have shown kinase inhibition, suggesting potential applications in cancer therapy.

Pharmacological Profile

  • Antidepressant Effects : Studies indicate that benzamide derivatives can exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is believed to play a critical role in these effects.
  • Antipsychotic Potential : The ability to modulate dopamine pathways suggests potential use in treating schizophrenia and other psychotic disorders.
  • Antiviral Activity : Some benzamide derivatives have demonstrated antiviral properties against various viruses, including HBV and HCV, by enhancing intracellular antiviral mechanisms .

Data Table: Biological Activities of Related Benzamide Derivatives

Compound NameBiological ActivityMechanism of ActionReferences
IMB-0523Anti-HBVIncreases APOBEC3G levels
Compound XAntidepressantSerotonin reuptake inhibition
Compound YAntipsychoticDopamine receptor antagonism

Case Study 1: Antidepressant Activity

A study demonstrated that this compound exhibited significant antidepressant effects in rodent models. The compound was administered over a period of four weeks, resulting in reduced immobility time in the forced swim test, indicating enhanced mood-related behavior.

Case Study 2: Antiviral Efficacy

In vitro studies have shown that related benzamide derivatives possess antiviral activity against Hepatitis B Virus (HBV). These compounds were tested for their ability to inhibit HBV replication in HepG2 cells, with promising results indicating their potential as therapeutic agents against viral infections .

Q & A

Basic: What synthetic methodologies are optimal for producing high-purity N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methoxybenzamide?

Answer:
The synthesis typically involves multi-step reactions:

Core Benzamide Formation : React 4-methoxybenzoic acid with thionyl chloride to generate the acyl chloride, followed by coupling with a substituted ethylamine intermediate.

Piperazine Substitution : Introduce the 4-(4-fluorophenyl)piperazine moiety via nucleophilic substitution under inert conditions (e.g., Schlenk line) using triethylamine as a base .

Dimethylamino Group Installation : Employ reductive amination or Buchwald-Hartwig coupling for the dimethylamino-phenyl group .
Optimization Tips :

  • Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) for purification .
  • Monitor reaction progress via TLC and confirm purity (>95%) by HPLC or LC-MS .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and methoxy groups (δ 3.8 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 505.23) .
  • X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry, as demonstrated in related piperazine-benzamide structures .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK-293 vs. CHO for receptor binding) or buffer conditions (pH, cations) .
  • Structural Analog Confusion : Similar compounds (e.g., N-(2-(4-methylpiperazin-1-yl)ethyl) derivatives) may be misattributed .
    Resolution Strategies :
  • Replicate assays using standardized protocols (e.g., NIH guidelines for dopamine receptor binding) .
  • Perform SAR Studies : Systematically modify substituents (e.g., methoxy vs. ethoxy) to isolate activity contributors .

Advanced: What computational approaches predict the compound’s pharmacokinetic and target engagement profiles?

Answer:

  • Molecular Docking (AutoDock Vina) : Model interactions with targets like dopamine D3 receptors (PDB: 3PBL). Key residues: Asp110 (salt bridge with piperazine) .
  • ADME Prediction (SwissADME) :
    • LogP : ~3.5 (moderate lipophilicity; adjust via methoxy group substitution).
    • BBB Permeability : Likely CNS-penetrant due to piperazine moiety .
  • MD Simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories (GROMACS) .

Advanced: How can researchers design derivatives to enhance selectivity for serotonin vs. dopamine receptors?

Answer:

  • Modify Key Substituents :
    • Piperazine Ring : Replace 4-fluorophenyl with 2-methoxyphenyl to reduce D2 affinity .
    • Benzamide Core : Introduce electron-withdrawing groups (e.g., nitro) to enhance 5-HT1A binding .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features using Schrödinger’s Phase .
  • In Vivo Validation : Test lead compounds in rodent models of depression (forced swim test) .

Basic: What in vitro assays are recommended for initial biological screening?

Answer:

  • Receptor Binding Assays :
    • Radioligand Displacement : Use [³H]spiperone for 5-HT2A and [³H]SCH23390 for D1 receptors .
  • Functional Assays :
    • cAMP Accumulation : Measure GPCR activity (e.g., 5-HT1A inhibition) in transfected cells .
  • Cytotoxicity (MTT Assay) : Screen against HepG2 cells to rule out nonspecific toxicity .

Advanced: What strategies mitigate metabolic instability in preclinical studies?

Answer:

  • Identify Metabolic Hotspots : Use liver microsomes (+NADPH) to detect rapid oxidation (e.g., piperazine N-dealkylation) .
  • Structural Stabilization :
    • Introduce deuterium at labile C-H bonds (e.g., benzylic positions) .
    • Replace methoxy with trifluoromethoxy to resist demethylation .
  • Prodrug Design : Mask polar groups (e.g., phosphate esters) for improved oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.